2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluoro, and sulfonyl groups
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of 2-chloro-6-fluorobenzoyl chloride with an amine derivative to form the benzamide core.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative.
Substitution Reactions: The chloro and fluoro substituents are introduced through nucleophilic substitution reactions, often using halogenated reagents under controlled conditions.
Coupling Reactions: The furan-2-yl group is typically introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Chemical Reactions Analysis
2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: The compound is employed in chemical biology research to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of chloro, fluoro, and sulfonyl groups enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar compounds to 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide include:
2-chloro-6-fluoro-N-[2-(4-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide: Lacks the additional fluoro group, which may affect its reactivity and binding properties.
2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and reactivity.
2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(pyridin-2-yl)ethyl]benzamide: Features a pyridine ring, which can alter its binding interactions and chemical behavior.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2NO4S/c1-12-10-13(7-8-15(12)22)29(26,27)18(17-6-3-9-28-17)11-24-20(25)19-14(21)4-2-5-16(19)23/h2-10,18H,11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKITXBBOXFWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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